molecular formula C8H5ClN2O B1437724 4-Chloro-7-hydroxyquinazoline CAS No. 849345-42-2

4-Chloro-7-hydroxyquinazoline

Cat. No.: B1437724
CAS No.: 849345-42-2
M. Wt: 180.59 g/mol
InChI Key: WSISTEIZPHSJSA-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Safety and Hazards

The safety data sheet for 4-Chloro-7-hydroxyquinazoline suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .

Future Directions

Quinazoline and its derivatives, including 4-Chloro-7-hydroxyquinazoline, have shown promising pharmaceutical and biological activities, making them valuable in drug research and development . Future research could focus on further modification of these compounds to enhance their anti-tumor effects and resist primary resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-7-hydroxyquinazoline can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxyquinazoline using phosphoryl, thionyl, or carbonyl halides . The reaction typically requires a catalytically effective amount of the halide and is carried out under controlled conditions to ensure the selective formation of the chloro derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-hydroxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cancer cells, it may induce apoptosis by disrupting mitochondrial membrane potential and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-hydroxyquinazoline is unique due to the presence of both chloro and hydroxy functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

4-chloroquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSISTEIZPHSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702300
Record name 4-Chloroquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849345-42-2
Record name 4-Chloroquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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